3-(Cyclohexylmethyl)pyrrolidine

Übersicht

Beschreibung

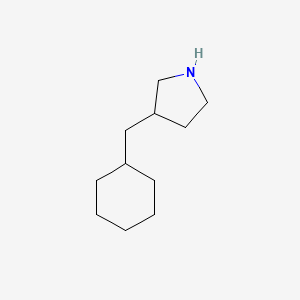

3-(Cyclohexylmethyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a cyclohexylmethyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets. The cyclohexylmethyl group adds steric bulk and hydrophobic character to the molecule, potentially influencing its biological activity and pharmacokinetic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile such as an olefin. This method allows for regio- and stereoselective formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Cyclohexylmethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The nitrogen atom in the pyrrolidine ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.

Substitution: The cyclohexylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be employed under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of more saturated pyrrolidine derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(Cyclohexylmethyl)pyrrolidine serves as a significant building block in drug discovery. Its applications include:

- Pharmacological Agents : The compound has been investigated for its potential as a therapeutic agent targeting various diseases. Its structural features allow it to act on multiple biological pathways, including enzyme inhibition and receptor modulation .

- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects by interacting with specific receptors involved in pain signaling pathways.

- Cancer Therapeutics : The unique stereochemistry of this compound allows for selective binding to cancer-related targets, making it a candidate for developing anticancer agents .

Biological Research Applications

In biological research, this compound is utilized for:

- Studying Enzyme-Substrate Interactions : The compound plays a role in elucidating mechanisms of action for various enzymes, enhancing our understanding of metabolic processes.

- Receptor Studies : It has been explored as a ligand in studies involving G protein-coupled receptors (GPCRs), which are critical for numerous physiological responses .

Interaction with Carbonic Anhydrase

Research has demonstrated that this compound interacts with carbonic anhydrase isoenzymes, influencing pH regulation and ion transport. This interaction highlights its potential therapeutic applications in conditions where acid-base balance is disrupted.

Anticancer Activity

A study focusing on pyrrolidine derivatives revealed that modifications to the cyclohexylmethyl group significantly affect the compound's binding affinity to cancer-related targets. This research underscores the importance of structural variations in enhancing therapeutic efficacy against specific cancer types .

Wirkmechanismus

The mechanism of action of 3-(Cyclohexylmethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The cyclohexylmethyl group may enhance binding affinity and selectivity by providing hydrophobic interactions and steric effects. Molecular docking studies have shown that such compounds can interact with proteins like kinases and peptidases, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: The parent compound without the cyclohexylmethyl group.

Pyrrolidinone: A lactam derivative of pyrrolidine.

Cyclohexylpyrrolidine: A similar compound with the cyclohexyl group directly attached to the pyrrolidine ring.

Uniqueness: 3-(Cyclohexylmethyl)pyrrolidine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and hydrophobic properties. This can influence its biological activity and pharmacokinetic profile, making it a valuable scaffold in drug discovery and development .

Biologische Aktivität

3-(Cyclohexylmethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biochemical properties, and research findings, supported by relevant data tables and case studies.

Target of Action

This compound primarily interacts with dipeptidyl peptidase-4 (DPP4) , an enzyme involved in glucose metabolism and immune response modulation. This interaction is significant as DPP4 inhibitors are explored for managing type 2 diabetes and other metabolic disorders.

Mode of Action

The compound modulates DPP4 activity, leading to alterations in metabolic pathways. It has been observed to influence the cleavage of X-proline dipeptides, which is pivotal in regulating insulin secretion and glucose homeostasis.

Cellular Effects

Research indicates that this compound affects various cellular processes, including:

- Cell Signaling : It modulates pathways involving estrogen receptors, particularly promoting selective degradation of ERα in breast cancer cells.

- Gene Expression : The compound influences the expression of genes related to cell metabolism and signaling.

- Metabolic Pathways : It participates in peptide metabolism by interacting with enzymes that regulate polypeptide processing.

Pharmacokinetics

The introduction of heteroatoms in pyrrolidine derivatives enhances their pharmacokinetic profiles, improving absorption, distribution, metabolism, and excretion (ADME) properties. This structural modification is crucial for developing effective drug candidates.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : In laboratory settings, the compound has shown potential as an antagonist and selective degrader of estrogen receptors, which may be beneficial in treating hormone-dependent cancers such as breast cancer .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation.

- Neuropharmacological Effects : Preliminary studies suggest neuroprotective activities, indicating potential applications in neurodegenerative diseases.

Data Tables

Eigenschaften

IUPAC Name |

3-(cyclohexylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAPGTCUGVCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.